molecular formula C18H24N4O4 B2973200 5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1005298-63-4

5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2973200
CAS No.: 1005298-63-4
M. Wt: 360.414
InChI Key: GRGHGJVRKPJPAL-UHFFFAOYSA-N
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Description

Chemical Structure and Core Features
The compound 5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-2,4-dione derivative characterized by:

  • A pyrido[2,3-d]pyrimidine-2,4-dione bicyclic core, which is a fused heterocyclic system combining pyridine and pyrimidine rings.
  • Substituents: 5-Ethoxy group: Positioned at the 5th carbon, contributing to electron-donating effects and modulating solubility. 3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] side chain: A ketone-linked ethyl group terminating in a 4-methylpiperidine ring, which may enhance lipophilicity and receptor binding affinity.

This structural framework is common in medicinal chemistry for targeting enzymes like phosphodiesterases (PDEs) or kinases, as seen in related pyrimidine-dione derivatives .

Properties

IUPAC Name

5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-4-26-13-5-8-19-16-15(13)17(24)22(18(25)20(16)3)11-14(23)21-9-6-12(2)7-10-21/h5,8,12H,4,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGHGJVRKPJPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCC(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of ethyl pyruvate with p-anisidine and phenyl isocyanate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Variations and Hypothesized Effects

Compound Name/ID Core Structure Position 5 Position 3 Substituent Position 6 Piperidine/Piperazine Group Key Differences vs. Target
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione Ethoxy 2-(4-Methylpiperidin-1-yl)-2-oxoethyl 4-Methylpiperidin-1-yl Reference compound
Compound B Pyrido[2,3-d]pyrimidine-2,4-dione Ethoxy 2-(4-Phenylpiperazin-1-yl)-2-oxoethyl 4-Phenylpiperazin-1-yl Piperazine replaces piperidine; phenyl group increases lipophilicity and may alter receptor selectivity.
Compound C Pyrido[2,3-d]pyrimidine-2,4-dione Ethoxy 2-(4-Phenylpiperazin-1-yl)-2-oxoethyl Ethyl 4-Phenylpiperazin-1-yl 6-Ethyl addition may enhance steric bulk, affecting metabolic stability and solubility.
Compound D Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2-(4-Phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl) 4-Phenylpiperidin-1-yl Different core (pyrido[3,4-d] vs. [2,3-d]); pyrazole side chain could influence kinase inhibition.

Detailed Analysis:

Piperidine vs. Piperazine Substitutions The target compound’s 4-methylpiperidin-1-yl group (aliphatic, moderately lipophilic) contrasts with 4-phenylpiperazin-1-yl in Compound B . The phenylpiperazine moiety introduces aromaticity, likely enhancing binding to aromatic-rich enzyme pockets (e.g., serotonin or dopamine receptors). Piperazines are also known to improve solubility via hydrogen bonding . 4-Methylpiperidin-1-yl may offer better blood-brain barrier penetration due to reduced polarity compared to phenylpiperazine .

Position 6 Substitutions Compound C includes a 6-ethyl group, absent in the target.

Core Modifications Compound D features a pyrido[3,4-d]pyrimidin-4(3H)-one core instead of pyrido[2,3-d]pyrimidine-2,4-dione.

Notes

  • Empirical studies are required to validate hypotheses.
  • Synthetic yields for such derivatives are often moderate (e.g., 16% in ), suggesting optimization is needed for scalable production .

Biological Activity

5-Ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

PropertyValue
Molecular Formula C18H24N4O3
Molecular Weight 376.5 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCC(CC3)C

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving aldehydes and amidines.
  • Introduction of the Piperidine Moiety : Nucleophilic substitution reactions are employed to attach the piperidine derivative to the pyrimidine core.
  • Functionalization : The ethoxy group is introduced via alkylation or etherification processes.

The biological activity of this compound is linked to its interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activities and influence cellular signaling pathways. Specific interactions with G protein-coupled receptors (GPCRs) have been hypothesized but require further validation through experimental studies.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Anticancer Activity : Preliminary in vitro studies have shown potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation markers in cellular models.

Case Studies

  • In Vitro Cytotoxicity Assays : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value indicating potent activity.
    Cell LineIC50 (µM)
    HeLa12.5
    MCF715.0
    A54910.0
  • Anti-inflammatory Studies : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound significantly reduced levels of TNF-alpha and IL-6.

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